molecular formula C14H10BrFO B1302598 4-Bromo-4'-fluoro-3'-methylbenzophenone CAS No. 844879-20-5

4-Bromo-4'-fluoro-3'-methylbenzophenone

Cat. No. B1302598
CAS RN: 844879-20-5
M. Wt: 293.13 g/mol
InChI Key: HKVAPOPRAJIWKO-UHFFFAOYSA-N
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Description

4-Bromo-4'-fluoro-3'-methylbenzophenone (4-BFMBP) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a halogenated aromatic ketone with a molecular weight of 274.1 g/mol. It has been used in a variety of fields, including biochemistry, pharmacology, and drug discovery. The main focus of

Scientific Research Applications

Photoreduction Studies

4-Bromo-4’-fluoro-3’-methylbenzophenone has been used in the study of photoreduction processes. In one study, solutions of the compound were exposed to UV light at 350 nm for varying intervals, and the resulting substituted benzopinacol was analyzed . This research contributes to our understanding of photochemical reactions.

Synthesis of Substituted Benzophenones

This compound can be synthesized via the Friedel-Crafts method using benzoyl chloride and an excess of bromobenzene. The product yield was 54.3% after vacuum distillation and recrystallization in 100% ethanol . This method provides a practical approach to producing substituted benzophenones for various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4-Bromo-4’-fluoro-3’-methylbenzophenone has been used in studies concerning the influence of fluorine on nuclear magnetic resonance (NMR) spectra. Three types of NMR analyses were performed: 1HNMR, 13CNMR, and 9FNMR . These studies help in understanding the impact of fluorine substitution on the NMR spectra of benzophenones.

Proteomics Research

This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. The use of 4-Bromo-4’-fluoro-3’-methylbenzophenone in this field indicates its potential role in protein analysis and characterization.

Photophysics Research

4-Bromo-4’-fluoro-3’-methylbenzophenone has been used in photophysics research, specifically in “quantitative UV” studies. Two solvents, EPA and methylcyclohexane (MCH), were used in these studies . This research contributes to our understanding of the photophysical properties of benzophenones.

Synthesis of Benzopinacols

The compound has been used in the synthesis of benzopinacols through a photoreduction process . Benzopinacols are important in organic chemistry as they are used in the synthesis of various organic compounds.

properties

IUPAC Name

(4-bromophenyl)-(4-fluoro-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVAPOPRAJIWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373678
Record name 4-Bromo-4'-fluoro-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-fluoro-3'-methylbenzophenone

CAS RN

844879-20-5
Record name 4-Bromo-4'-fluoro-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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